molecular formula C18H14O5 B7759167 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one

4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one

Cat. No.: B7759167
M. Wt: 310.3 g/mol
InChI Key: YQGVEKUPRDVAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one typically involves the condensation of 4-hydroxycoumarin with 3-methylphenoxyacetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticoagulant and antioxidant activities.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[2-(4-methylphenoxy)acetyl]chromen-2-one
  • 3-Acetyl-4-hydroxy-2H-chromen-2-one
  • 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Uniqueness

4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one is unique due to the presence of the 3-methylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications and activities .

Properties

IUPAC Name

4-hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-5-4-6-12(9-11)22-10-14(19)16-17(20)13-7-2-3-8-15(13)23-18(16)21/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGVEKUPRDVAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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